Aclerastide - 227803-63-6

Aclerastide

Catalog Number: EVT-257402
CAS Number: 227803-63-6
Molecular Formula: C42H64N12O11
Molecular Weight: 913.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aclerastide has been investigated for the treatment of Diabetic Foot, Diabetic Foot Ulcers, and Foot Ulcer, Diabetic.
Overview

Aclerastide, also known as NorLeu3-angiotensin(1-7), is a synthetic peptide that has been investigated primarily for its potential therapeutic applications in treating diabetic foot ulcers and other diabetic complications. This compound is classified as an investigational small molecule and has garnered attention due to its effects on wound healing and matrix metalloproteinase activity, particularly matrix metalloproteinase-9.

Source and Classification

Aclerastide is synthesized through chemical methods rather than derived from natural sources. It belongs to the class of therapeutic peptides, which are increasingly recognized for their roles in various medical treatments. The compound is specifically designed to mimic the action of angiotensin peptides, which are involved in numerous physiological processes, including blood pressure regulation and tissue repair.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aclerastide involves several steps:

  1. Custom Synthesis: Aclerastide is custom-synthesized by companies like GenScript, ensuring a high level of purity (98.6% as confirmed by high-performance liquid chromatography).
  2. Peptide Sequence Confirmation: The peptide sequence Asp-Arg-NorLeu-Tyr-Ile-His-Pro is confirmed using mass spectrometry techniques such as MS/MS analysis.
  3. Mass Spectrometry: High-resolution mass spectra are measured using electrospray ionization techniques to verify the molecular weight and structure of the synthesized peptide.
  4. Purification Techniques: Techniques such as affinity precipitation with gelatin-Agarose beads and subsequent analysis through zymography are employed to isolate and quantify the active forms of matrix metalloproteinases involved in wound healing processes.
Molecular Structure Analysis

Structure and Data

Aclerastide has a complex molecular structure characterized by its amino acid composition, which includes:

  • Chemical Formula: C42H64N12O11
  • Average Molecular Weight: 913.047 g/mol
  • IUPAC Name: (2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-amino-3-carboxypropanamido]-5-[(diaminomethylidene)amino]pentanamido]hexanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

The structure consists of multiple functional groups that contribute to its biological activity, including hydrophilic and hydrophobic regions that influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Aclerastide undergoes various biochemical reactions once administered:

  1. Matrix Metalloproteinase Interaction: Aclerastide has been shown to increase levels of active matrix metalloproteinase-9 in diabetic wounds, suggesting a role in modulating extracellular matrix remodeling.
  2. Reactive Oxygen Species Generation: Treatment with Aclerastide has been associated with elevated levels of reactive oxygen species, which may play a dual role in wound healing by promoting cellular signaling pathways while also potentially contributing to oxidative stress.
Mechanism of Action

Process and Data

The mechanism of action of Aclerastide involves several key processes:

  1. Activation of Matrix Metalloproteinases: Aclerastide appears to enhance the activity of matrix metalloproteinase-9, which is crucial for the degradation of extracellular matrix components during wound healing.
  2. Influence on Cellular Pathways: The compound may modulate signaling pathways related to inflammation and tissue repair, although specific pathways require further investigation.
  3. Potential Therapeutic Effects: By influencing these processes, Aclerastide aims to improve wound healing outcomes in diabetic patients.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aclerastide exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.0352 mg/mL.
  • LogP Value: The logP value indicates its hydrophobicity, which influences its bioavailability.
  • Polar Surface Area: The polar surface area is 379.74 Ų, affecting its permeability across biological membranes.

These properties are critical for determining the pharmacokinetics and pharmacodynamics of Aclerastide in clinical applications.

Applications

Scientific Uses

Aclerastide is primarily investigated for:

  1. Diabetic Foot Ulcers: Its potential to enhance wound healing makes it a candidate for treating diabetic foot ulcers.
  2. Research on Matrix Metalloproteinases: The compound serves as a tool for studying the role of matrix metalloproteinases in tissue remodeling and repair mechanisms.
  3. Exploration in Other Therapeutic Areas: Given its mechanism involving peptide interactions with biological systems, Aclerastide could have broader applications in other conditions involving impaired wound healing or tissue repair.
Introduction to Aclerastide in Contemporary Pharmacology

Aclerastide (DSC-127), chemically designated as NorLeu³-angiotensin (1-7), represents a synthetic peptide analog derived from the angiotensin molecular framework with significant modifications to enhance its tissue-regenerative properties [7]. This heptapeptide, with the amino acid sequence Asp-Arg-Nle-Tyr-Ile-His-Pro, replaces the native methionine residue with norleucine at position 3—a strategic modification that enhances metabolic stability while preserving receptor binding specificity [1] [2]. Unlike classical angiotensin II analogs that primarily target blood pressure regulation, Aclerastide exhibits a distinct pharmacological profile centered on tissue repair mechanisms through selective receptor agonism. Its development marks a paradigm shift in leveraging components of the renin-angiotensin system (RAS) for regenerative medicine applications beyond cardiovascular therapeutics. The peptide's primary therapeutic focus lies in accelerating wound closure in complex pathologies like diabetic foot ulcers and mitigating radiation-induced skin damage, positioning it as a novel biologic agent targeting tissue microenvironment modulation rather than hemodynamic pathways [1] [6].

Historical Context of Angiotensin Receptor Agonists in Drug Discovery

The evolution of angiotensin-targeted therapeutics has traversed a complex pathway from serendipitous observations to rational drug design:

  • Early Peptide Analogs (1970s-1980s): Initial angiotensin research focused on antagonists like saralasin, an octapeptide analog exhibiting antihypertensive effects through competitive receptor blockade. These early peptides demonstrated the therapeutic potential of RAS modulation but suffered from poor oral bioavailability, short duration of action, and partial agonist activity, limiting clinical utility [10]. The discovery of angiotensin converting enzyme (ACE) inhibitors like captopril in the late 1970s validated RAS as a druggable system but revealed limitations including incomplete pathway inhibition and side effects like cough and angioedema [5].

  • Non-Peptide Revolution (1990s): The development of losartan in 1986 marked a breakthrough as the first orally active, non-peptide angiotensin receptor blocker (ARB). Utilizing rational drug design principles, researchers transformed weak imidazole-5-acetic acid derivatives into potent, selective AT₁ receptor antagonists through systematic structural optimization, including strategic replacement of polar carboxyl groups with lipophilic tetrazole rings to enhance bioavailability [10]. This era established the clinical viability of non-peptide RAS modulators but remained exclusively focused on receptor blockade for cardiovascular indications.

  • Paradigm Expansion (2000s-Present): Discovery of alternative angiotensin receptors (MAS, AT₂) and metabolites (angiotensin 1-7) revealed previously unappreciated dimensions of RAS biology. This led to the therapeutic reorientation from blockade to targeted agonism. Aclerastide emerged from this conceptual shift, designed as a metabolically stable angiotensin (1-7) analog specifically engineered to activate the MAS receptor pathway—a key mediator of tissue repair and anti-fibrotic responses [2] [5] [7]. This evolution reflects the broader transition in pharmacology from broad pathway inhibition to precise receptor subtype modulation for specialized therapeutic outcomes.

Table 1: Evolution of Angiotensin-Targeted Therapeutics

EraRepresentative AgentsPrimary MechanismTherapeutic FocusLimitations
1970s-1980sSaralasinPeptide angiotensin antagonistHypertension researchIntravenous only, partial agonist
1980s-1990sCaptopril, EnalaprilACE inhibitionHypertension, heart failureCough, angioedema, incomplete inhibition
1990s-2000sLosartan, ValsartanAT₁ receptor blockadeHypertension, nephropathyLimited tissue regenerative effects
2000s-PresentAclerastideMAS receptor agonismTissue regenerationTopical/local delivery required

Aclerastide’s Pharmacological Classification and Therapeutic Niche

Aclerastide occupies a distinct pharmacological category as a selective MAS receptor agonist within the broader classification of peptide-based tissue regeneration agents. Its core mechanism involves binding to and activating the MAS proto-oncogene receptor (MAS1), a G-protein coupled receptor that mediates anti-fibrotic, pro-angiogenic, and anti-inflammatory effects within damaged tissues [2] [7]. This receptor specificity differentiates it from both classical ARBs (AT₁ blockers) and conventional growth factors used in regenerative medicine. Unlike vascular endothelial growth factor (VEGF) or platelet-derived growth factor (PDGF), which primarily stimulate mitogenic pathways, Aclerastide orchestrates a multimodal tissue response through: 1) Stem cell recruitment and activation; 2) Extracellular matrix remodeling via modulation of metalloproteinase activity; and 3) Microvascular network restoration [1] [6].

The compound's therapeutic niche targets pathologies characterized by impaired healing cascades:

  • Diabetic Foot Ulcers (DFU): Aclerastide demonstrated accelerated wound closure in db/db mouse models through enhanced granulation tissue formation and re-epithelialization. Its mechanism involves counteracting diabetes-impaired MAS signaling, which normally promotes resolution of inflammation and tissue remodeling [1] [7]. This preclinical efficacy propelled phase III trials in human DFU, though development was later discontinued for strategic reasons despite promising early data [1].

  • Radiation-Induced Skin Damage: Leveraging its cytoprotective properties, Aclerastide received orphan designation for radiation dermatitis—a condition characterized by persistent inflammation, vascular damage, and fibrosis. MAS activation mitigates radiation-induced oxidative stress and promotes tissue resilience through Nrf2 pathway modulation [1].

  • Scar Modulation: Preclinical evidence suggests Aclerastide may influence collagen architecture reorganization during remodeling phases, potentially reducing pathological scarring. This application capitalizes on the peptide's ability to normalize transforming growth factor-beta (TGF-β) signaling—a key driver of fibrosis [8].

Table 2: Aclerastide's Development Status Across Therapeutic Indications

Therapeutic AreaDevelopment StatusKey FindingsDesignations
Diabetic Foot UlcersDiscontinued (Phase III)Superior efficacy vs. placebo in preclinical models; Human trials discontinued 2015None
Radiation-Induced Skin DamageSuspended (Phase I)Orphan designation granted; Preclinical cytoprotection demonstratedOrphan Drug (FDA/EMA)
Scar ReductionSuspended (Phase I)Modulated TGF-β signaling in dermal fibrosis modelsNone
General Wound HealingNo development reportedElevated ROS/MMP-9 during inflammation phase in diabetic woundsResearch compound only

Comparative Analysis of Peptide Analogues in Tissue Regeneration

Aclerastide belongs to an expanding category of peptide therapeutics targeting tissue repair, yet its mechanism and origin distinguish it from conventional approaches:

  • Collagen-Derived Peptides: Type II collagen and collagen hydrolysates (e.g., Gly-Pro-X sequences) exert primarily nutraceutical effects through oral tolerance mechanisms. Clinical trials demonstrate symptomatic improvement in osteoarthritis and rheumatoid arthritis via immunomodulation rather than direct tissue regeneration [4]. Unlike these structural protein derivatives, Aclerastide functions as a receptor-specific signaling molecule with direct activation of tissue-repair pathways, requiring localized delivery for maximal efficacy.

  • Endogenous Repair Peptides: Naturally occurring peptides like thymosin β4 and GHK-Cu (glycyl-l-histidyl-l-lysine) demonstrate multifunctional regenerative properties. Thymosin β4 promotes endothelial cell migration and angiogenesis through actin sequestration, while GHK-Cu stimulates matrix metalloproteinase activity and collagen synthesis [4] [6]. Aclerastide shares the pleiotropic mechanism but differs in its origin as a rationally designed analog rather than a native human peptide, resulting in enhanced receptor specificity for the MAS pathway.

  • Growth Factor Mimetics: Peptides like QK (a VEGF-mimetic) attempt to recapitulate growth factor signaling but often require supraphysiological concentrations due to reduced receptor affinity compared to native proteins [6]. Aclerastide bypasses this limitation through its high-affinity interaction with MAS receptors, achieving efficacy at nanomolar concentrations in preclinical models (0.1 mg/wound) [7].

The unique positioning of Aclerastide emerges from its origin within the RAS framework—a system with established pharmacological relevance but reimagined for regenerative applications. While most tissue-regenerative peptides originate from structural matrix components (collagen, elastin) or growth factors, Aclerastide represents a novel class derived from vasoactive peptide architecture. This provides both advantages, including well-characterized receptor interactions, and challenges, such as potential crosstalk with cardiovascular RAS pathways necessitating localized delivery to avoid systemic effects.

Table 3: Mechanism Comparison of Tissue-Regenerative Peptides

Peptide ClassRepresentative AgentsPrimary MechanismDelivery Challenges
RAS-Derived AnalogsAclerastideMAS receptor agonism → anti-fibrotic, pro-angiogenic effectsLocal/topical delivery preferred
Structural DerivativesCollagen hydrolysateOral tolerance → immunomodulationHigh oral doses required
Growth Factor MimeticsQK peptide (VEGF mimetic)VEGFR2 activation → angiogenesisRapid proteolysis, low affinity
Endogenous Repair PeptidesThymosin β4Actin sequestration → cell migrationPoor tissue penetration
Antioxidant PeptidesCarnosine, SS-31Mitochondrial ROS scavengingEnzymatic degradation

Properties

CAS Number

227803-63-6

Product Name

Aclerastide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C42H64N12O11

Molecular Weight

913.0 g/mol

InChI

InChI=1S/C42H64N12O11/c1-4-6-9-28(50-36(59)29(10-7-16-47-42(44)45)49-35(58)27(43)20-33(56)57)37(60)51-30(18-24-12-14-26(55)15-13-24)38(61)53-34(23(3)5-2)39(62)52-31(19-25-21-46-22-48-25)40(63)54-17-8-11-32(54)41(64)65/h12-15,21-23,27-32,34,55H,4-11,16-20,43H2,1-3H3,(H,46,48)(H,49,58)(H,50,59)(H,51,60)(H,52,62)(H,53,61)(H,56,57)(H,64,65)(H4,44,45,47)/t23-,27-,28-,29-,30-,31-,32-,34-/m0/s1

InChI Key

RUBMHAHMIJSMHA-LBWFYSSPSA-N

SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

DSC-127; DSC 127; DSC127; NorLeu-3-A(1-7); NorLeu-3A(1-7); Aclerastide; Asp-arg-nle-tyr-ile-his-pro; NorLeu3-Angiotensin.

Canonical SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.